(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate is a chemical compound with the molecular formula C13H27NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate typically involves the reaction of (S)-3,3-dimethylbutanoic acid with 3,3-dimethylbutylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to target proteins and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate:
®-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate: A stereoisomer with different biological activity and properties.
Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate: A racemic mixture with combined properties of both stereoisomers.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its applications in various fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
1052703-81-7 |
---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate |
InChI |
InChI=1S/C13H27NO2/c1-12(2,3)8-9-14-10(11(15)16-7)13(4,5)6/h10,14H,8-9H2,1-7H3/t10-/m1/s1 |
InChI Key |
MMVQMDJXKBGDGR-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)CCN[C@H](C(=O)OC)C(C)(C)C |
Canonical SMILES |
CC(C)(C)CCNC(C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.